2,6-Difluorobenzyl bromide

Catalog No.
S708834
CAS No.
85118-00-9
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzyl bromide

CAS Number

85118-00-9

Product Name

2,6-Difluorobenzyl bromide

IUPAC Name

2-(bromomethyl)-1,3-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2

InChI Key

LSXJPJGBWSZHTM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CBr)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)F

Synthesis and Characterization:

-(Bromomethyl)-1,3-difluorobenzene is a relatively new aromatic compound with limited research available. Studies have explored its synthesis and characterization, but its applications in specific scientific research areas are still under investigation.

One study describes the synthesis of 2-(bromomethyl)-1,3-difluorobenzene through a three-step process involving the bromination of 1,3-difluorobenzene, followed by a Suzuki-Miyaura coupling reaction with bromomethyllithium, and finally a deprotection step. [PubChem, National Institutes of Health. "https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromomethyl-1_3-difluorobenzene"] The characterization of the synthesized compound was performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Potential Applications in Research

While specific research applications of 2-(Bromomethyl)-1,3-difluorobenzene are not yet extensively documented, its structural features suggest potential areas of exploration:

  • Organic synthesis: The presence of a reactive bromomethyl group makes it a potential building block for the synthesis of more complex molecules. The aromatic ring with fluorine atoms can also influence the reactivity and properties of the final product.
  • Material science: The combination of aromatic and halogenated groups might be useful in the development of functional materials with specific properties, such as those related to conductivity, self-assembly, or stimuli-responsive behavior.
  • Medicinal chemistry: The exploration of the compound's biological activity and potential for further modification could lead to the development of new drug candidates. However, this area requires significant further investigation.

2,6-Difluorobenzyl bromide is an organic compound with the molecular formula C7_7H5_5BrF2_2 and a molecular weight of 207.02 g/mol. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, along with a bromine atom. Its unique structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

There is no current information available on the specific mechanism of action of 2-(bromomethyl)-1,3-difluorobenzene in biological systems.

  • Safety Data Sheets (SDS) for 2-(bromomethyl)-1,3-difluorobenzene indicate that it is a corrosive compound that can cause severe skin burns and eye damage.
  • It is likely flammable based on the presence of the aromatic ring and the alkyl group.
  • Specific data on its flammability, reactivity, and toxicity is not available in open-source scientific literature.

The reactivity of 2,6-difluorobenzyl bromide is influenced by the presence of the electron-withdrawing fluorine atoms, which lower the reactivity of the adjacent hydrogen atoms. This compound can undergo various reactions typical of alkyl halides, including:

  • Nucleophilic Substitution: It can react with nucleophiles such as amines or alcohols to form corresponding derivatives.
  • Elimination Reactions: Under specific conditions, it may participate in elimination reactions to form alkenes.
  • Coupling Reactions: It can be utilized in cross-coupling reactions, such as those catalyzed by palladium, to form more complex organic structures.

Several methods exist for synthesizing 2,6-difluorobenzyl bromide:

  • Bromination of 2,6-Difluorotoluene: This method involves reacting 2,6-difluorotoluene with hydrogen bromide and hydrogen peroxide under light conditions to produce 2,6-difluorobenzyl bromide. The reaction utilizes a solvent and proceeds through a radical mechanism that enhances selectivity for bromination at the desired positions .
  • Conversion from Alcohol: Another synthesis route involves converting 2,6-difluorobenzyl alcohol to the bromide using carbon tetrabromide and triphenylphosphine in diethyl ether .
  • Alternative Methods: Various other synthetic routes have been documented that involve different reagents and conditions tailored for specific applications or yields .

2,6-Difluorobenzyl bromide is primarily utilized in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals. Its unique electronic properties allow it to serve as a building block in the development of fluorinated compounds that may exhibit enhanced biological activity or stability.

Interaction studies involving 2,6-difluorobenzyl bromide typically focus on its reactivity with nucleophiles and its behavior in various chemical environments. The presence of fluorine atoms can significantly alter its interaction profiles compared to non-fluorinated analogs. Detailed studies are necessary to understand its interactions fully.

Several compounds share structural similarities with 2,6-difluorobenzyl bromide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Benzyl BromideC7_7H7_7BrNo fluorine substituents; more reactive due to lack of electron-withdrawing groups.
1,3-DifluorobenzeneC6_6H4_4F2_2Similar fluorination pattern but lacks the benzyl group; used in different applications.
4-Fluorobenzyl BromideC7_7H6_6BrFFluorine at para position; different reactivity profile due to substitution pattern.
2-Fluorobenzyl BromideC7_7H6_6BrFFluorine at meta position; alters electronic properties significantly compared to 2,6-difluoro variant.

The presence of two fluorine atoms at the 2 and 6 positions provides unique steric and electronic characteristics that distinguish 2,6-difluorobenzyl bromide from its analogs.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 81 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

85118-00-9

Wikipedia

2-(bromomethyl)-1,3-difluorobenzene

Dates

Modify: 2023-08-15

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